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Compound of Interest

Compound Name: (S)-Chroman-3-carboxylic acid
CAS No.: 1260611-90-2
Cat. No.: B1311124
Get Quote
. J

Executive Summary

Chroman carboxylic acids, specifically chroman-2-carboxylic acid and its derivatives like Trolox,
represent a privileged scaffold in medicinal chemistry. Characterized by a bicyclic 3,4-dihydro-
2H-1-benzopyran core fused with a carboxylic acid moiety, these compounds bridge the gap
between simple aromatic acids and complex lipophilic antioxidants (e.g.,

-tocopherol).

This guide provides a rigorous analysis of their physicochemical properties, focusing on the
critical interplay between the ether oxygen and the carboxylic acid group. It details the
structural determinants of acidity (pKa), lipophilicity (LogP), and oxidative stability, providing
actionable protocols for their synthesis and characterization.

Structural Architecture & Stereochemistry
The Chroman Core

The chroman ring system consists of a benzene ring fused to a six-membered dihydropyran
ring. Unlike the planar chromone (4H-chromen-4-one) system, the chroman ring is non-planar.
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o Conformation: The heterocyclic ring typically adopts a half-chair or sofa conformation. This
flexibility is critical for enzyme binding affinity.

o Electronic Effects: The oxygen atom at position 1 exerts a strong inductive effect (

) on the C2 position, significantly increasing the acidity of the C2-carboxylic acid compared to
a standard aliphatic acid.

Stereochemistry at C2

The C2 position is a chiral center. The orientation of the carboxylic acid group (axial vs.
equatorial) is governed by the anomeric effect and steric repulsion.

o Equatorial Preference: In unsubstituted chroman-2-carboxylic acid, the bulky carboxylic acid
group generally prefers the equatorial position to minimize 1,3-diaxial interactions.

o Substituent Influence: Methylation at C2 (as seen in Trolox) locks the conformation and
restricts the rotation of the carboxyl group, influencing pKa and solubility.

Physicochemical Profile

The following data consolidates experimental and predicted values for the two most relevant
derivatives: Chroman-2-carboxylic acid (unsubstituted) and Trolox (antioxidant standard).

Key Physical Constants
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Property

Chroman-2-
carboxylic Acid

Trolox (6-OH-
2,5,7,8-
tetramethyl-)

Significance

Molecular Weight

178.19 g/mol

Fragment-based drug
250.29 g/mol ) o
design suitability.

Melting Point

97.5-99°C

Indicator of crystal
lattice stability;
Trolox's H-bonding

187 -189 °C

network raises MP.

pKa (COOH)

3.6 — 3.9 (Est.)

More acidic than

acetic acid (4.76) due
3.89 to the electron-

withdrawing ether

oxygen.

pKa (Phenol)

N/A

High pKa ensures the
phenol remains
protonated at

11.80 : .
physiological pH (7.4),
essential for H-atom

transfer.

LogP

Trolox is amphiphilic:
”g soluble in lipids (cell
' membranes) and

aqueous buffers.

Solubility

Organic solvents, hot

water

Trolox is the water-
~3 mg/mL (PBS), 30

soluble analog of
mg/mL (EtOH)

Vitamin E.

Spectral Characteristics (Diagnostic Signals)

e HNMR (DMSO-

, 300 MH2z):
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o H2 (Chiral Center): A doublet of doublets (dd) appearing at

4.74 ppm. This downfield shift is characteristic of a proton adjacent to both an ether
oxygen and a carbonyl group.

o COOH: Broad singlet at

12.96 ppm.

o Aromatic Protons: Multiplets at

6.7 — 7.1 ppm (for unsubstituted variants).

¢ IR Spectroscopy:

o C=0 Stretch: Sharp band at 1700-1725 cm

o OH Stretch (Carboxylic): Broad band centered at 3000 cm

Chemical Reactivity & Synthesis[1][2][3][4][5]
Synthesis Workflows

The synthesis of chroman-2-carboxylic acids typically proceeds via two major pathways:
Cyclization of phenols or Hydrogenation of chromones.

Figure 1: Convergent synthetic pathway via chromone intermediate.
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Figure 1: The chromone reduction route is preferred for generating diverse libraries due to the
availability of substituted acetophenones.

Reactivity Profile

 Esterification: The C2-carboxylic acid is sterically hindered, especially in 2-methyl substituted
derivatives (Trolox). Fischer esterification requires prolonged reflux or activation (e.g., SOCI

, DCC/DMAP).

o Oxidation (Antioxidant Activity):

o Mechanism: In 6-hydroxychromans (Trolox), the phenolic OH acts as a Hydrogen Atom
Donor (HAT).

o Stability: The carboxyl group at C2 does not participate directly in the radical scavenging
but improves water solubility. The radical intermediate is stabilized by the ether oxygen
para to the radical center.

Experimental Protocols
Protocol A: Synthesis of Chroman-2-carboxylic Acid
(Hydrogenation Method)

Objective: Reduction of chromone-2-carboxylic acid to the chroman scaffold.

o Preparation: Dissolve chromone-2-carboxylic acid (20.0 g, 105 mmol) in glacial acetic acid
(200 mL).

o Catalyst Addition: Add 10% Pd/C (2.0 g) carefully under an inert atmosphere (Ar or N

).

o Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 60 psig (4.1 bar)
with H

gas.
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» Reaction: Agitate at room temperature for 22—24 hours. Monitor via TLC (Ethyl
Acetate:Hexane 1:1) for disappearance of the starting material.

o Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with acetic acid.

« |solation: Concentrate the filtrate in vacuo. Recrystallize the residue from ethyl
acetate/hexane to yield colorless crystals (Yield: ~96%, MP: 97-99 °C).

Protocol B: Potentiometric pKa Determination

Objective: Accurate determination of the carboxylic acid dissociation constant.
e Solution Preparation: Prepare a

M solution of the chroman carboxylic acid in a mixed solvent system (e.g., water:methanol
1:1) if water solubility is low, or pure water for Trolox.

» Calibration: Calibrate the pH meter using standard buffers (pH 4.01 and 7.00).
o Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) at 25 °C under N

purge to prevent CO
absorption.

 Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

o Note: For mixed solvents, apply the Yasuda-Shedlovsky extrapolation to determine
aqueous pKa.

Biological Relevance: Antioxidant Mechanism[6]

The defining feature of 6-hydroxychroman carboxylic acids (Trolox) is their ability to quench
peroxyl radicals (
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Grolox (Phenol FormD [Peroxyl Radical (ROO-D Figure 2: Hydrogen Atom Transfer (HAT) mechanism of Trolox.
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Figure 2: The pKa of the carboxyl group (3.89) ensures it is ionized at physiological pH, aiding
solubility, while the phenolic OH (pKa 11.8) remains protonated to act as the radical trap.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 40634, Trolox. Retrieved from [Link]

» Pliego, J. R. (2023).Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants.
National Institutes of Health. Retrieved from [Link]

e Bors, W., & Michel, C. (2002).Chemistry of the Antioxidant Effect of Vitamin E and its
Metabolites. In Vitamin E (pp. 55-68). CRC Press.

 To cite this document: BenchChem. [Physical and Chemical Characteristics of Chroman
Carboxylic Acids]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1311124/docs?utm_src=pdf-body-img#physical-and-chemical-characteristics-of-chroman-carboxylic-acids
https://pubchem.ncbi.nlm.nih.gov/compound/Trolox
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384466/
https://www.benchchem.com/product/b1311124/docs#physical-and-chemical-characteristics-of-chroman-carboxylic-acids
https://www.benchchem.com/product/b1311124/docs#physical-and-chemical-characteristics-of-chroman-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1311124/docs#physical-and-chemical-
characteristics-of-chroman-carboxylic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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